molecular formula C21H18ClN3 B12551253 N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine CAS No. 143771-99-7

N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine

Cat. No.: B12551253
CAS No.: 143771-99-7
M. Wt: 347.8 g/mol
InChI Key: WYBWVNHXJFKPTG-UHFFFAOYSA-N
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Description

N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloroacridine and N1,N~1~-dimethylbenzene-1,4-diamine.

    Reaction Conditions: The reaction between 3-chloroacridine and N1,N~1~-dimethylbenzene-1,4-diamine is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K~2~CO~3~) or sodium hydride (NaH).

    Reaction Temperature: The reaction mixture is typically heated to a temperature range of 80-120°C to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N4-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) in an acidic medium.

    Reduction: Sodium borohydride (NaBH~4~) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other acridine derivatives with potential biological activities.

    Biology: Studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Investigated for its anticancer properties, particularly in the treatment of certain types of cancer.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N4-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with DNA and RNA, leading to the inhibition of nucleic acid synthesis.

    Pathways Involved: The compound interferes with the replication and transcription processes, ultimately leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antimicrobial and antiseptic properties.

    Amsacrine: An acridine derivative used as an antineoplastic agent in cancer therapy.

Uniqueness

N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other acridine derivatives

Properties

CAS No.

143771-99-7

Molecular Formula

C21H18ClN3

Molecular Weight

347.8 g/mol

IUPAC Name

1-N-(3-chloroacridin-9-yl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C21H18ClN3/c1-25(2)16-10-8-15(9-11-16)23-21-17-5-3-4-6-19(17)24-20-13-14(22)7-12-18(20)21/h3-13H,1-2H3,(H,23,24)

InChI Key

WYBWVNHXJFKPTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl

Origin of Product

United States

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